Cas no 1040690-92-3 (N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine)
1040690-92-3 structure
Product Name:N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
CAS-nummer:1040690-92-3
MF:C9H20N2O
MW:172.267902374268
CID:1073583
PubChem ID:21021492
Update Time:2025-04-20
N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine Chemische en fysische eigenschappen
Naam en identificatie
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- N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine
- N-methyl-N'-(oxolan-2-ylmethyl)propane-1,3-diamine
- [3-(methylamino)propyl](oxolan-2-ylmethyl)amine
- AKOS005289618
- 1040690-92-3
- [3-(methylamino)propyl][(oxolan-2-yl)methyl]amine
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- MDL: MFCD10687338
- Inchi: 1S/C9H20N2O/c1-10-5-3-6-11-8-9-4-2-7-12-9/h9-11H,2-8H2,1H3
- InChI-sleutel: TVVSDOKIXYZOIS-UHFFFAOYSA-N
- LACHT: O1CCCC1CNCCCNC
Berekende eigenschappen
- Exacte massa: 172.157563266g/mol
- Monoisotopische massa: 172.157563266g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 6
- Complexiteit: 109
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.1
- Topologisch pooloppervlak: 33.3Ų
N1-Methyl-N3-(tetrahydro-2-furanylmethyl)-1,3-propanediamine Gerelateerde literatuur
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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